6-(Tert-butoxy)pyridine-3-sulfonamide
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Overview
Description
6-(Tert-butoxy)pyridine-3-sulfonamide is a chemical compound primarily used in medicinal chemistry and pharmaceutical research as a building block for designing and synthesizing new drugs. It is known for its unique structure, which includes a tert-butoxy group attached to a pyridine ring, and a sulfonamide group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxy)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonamide with tert-butyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the tert-butoxy group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of automated reactors and advanced purification techniques ensures high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butoxy)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
6-(Tert-butoxy)pyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Tert-butoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Methoxy)pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of a tert-butoxy group.
6-(Ethoxy)pyridine-3-sulfonamide: Similar structure but with an ethoxy group instead of a tert-butoxy group.
6-(Propoxy)pyridine-3-sulfonamide: Similar structure but with a propoxy group instead of a tert-butoxy group.
Uniqueness
6-(Tert-butoxy)pyridine-3-sulfonamide is unique due to the presence of the tert-butoxy group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in medicinal chemistry and pharmaceutical research.
Biological Activity
Introduction
6-(Tert-butoxy)pyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a tert-butoxy group and a pyridine ring, which contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Property | Value |
---|---|
CAS Number | 1566900-71-7 |
Molecular Formula | C10H14N2O3S |
Molecular Weight | 242.29 g/mol |
Purity | ≥ 95% |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), thereby interfering with folate synthesis in bacteria. Additionally, the pyridine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, enhancing its bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these pathogens range from 20 to 50 µg/mL, demonstrating its potential as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects are reported to be between 5 to 15 µM, suggesting a potent cytotoxic effect .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The compound exhibited a comparable inhibition zone diameter to standard antibiotics like ceftriaxone against multiple strains of bacteria, highlighting its potential as an alternative treatment option .
Case Study 2: Anticancer Mechanism Exploration
In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the mechanism by which this compound induces apoptosis in cancer cells. The findings revealed that the compound disrupts mitochondrial membrane potential and activates caspase pathways, leading to cell death .
Properties
Molecular Formula |
C9H14N2O3S |
---|---|
Molecular Weight |
230.29 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-9(2,3)14-8-5-4-7(6-11-8)15(10,12)13/h4-6H,1-3H3,(H2,10,12,13) |
InChI Key |
CZAZUCHDZMVOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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